
1-(2-Bromo-4-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4-fluorophenyl)piperazine is a chemical compound with the molecular formula C10H12BrFN2 and a molecular weight of 259.12 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its diverse biological activities . The presence of bromine and fluorine atoms in the phenyl ring of this piperazine derivative imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-4-fluorophenyl)piperazine typically involves the reaction of 2-bromo-4-fluoroaniline with piperazine under specific conditions . One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(2-Bromo-4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(2-azido-4-fluorophenyl)piperazine .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-fluorophenyl)piperazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-4-fluorophenyl)piperazine can be compared with other piperazine derivatives such as:
1-(4-Fluorophenyl)piperazine: Similar in structure but lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1-(4-Bromophenyl)piperazine: Lacks the fluorine atom, which can affect its electronic properties and interactions with biological targets.
1-(3-Chloro-4-fluorophenyl)piperazine: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
The uniqueness of this compound lies in the combined presence of both bromine and fluorine atoms, which can influence its reactivity and interactions in various applications .
Eigenschaften
Molekularformel |
C10H12BrFN2 |
|---|---|
Molekulargewicht |
259.12 g/mol |
IUPAC-Name |
1-(2-bromo-4-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12BrFN2/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
InChI-Schlüssel |
AJUZXQNXDFWLGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




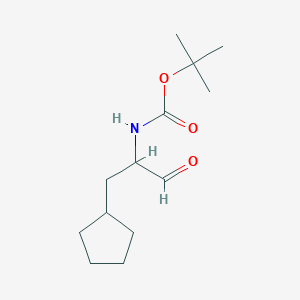
![3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione](/img/structure/B13552837.png)
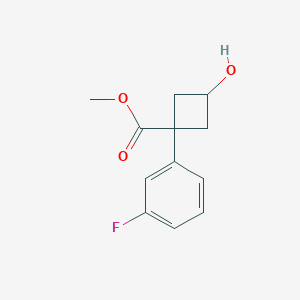
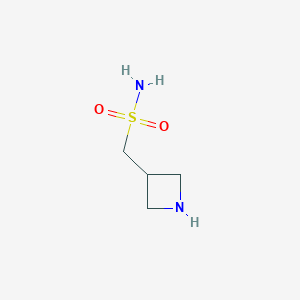
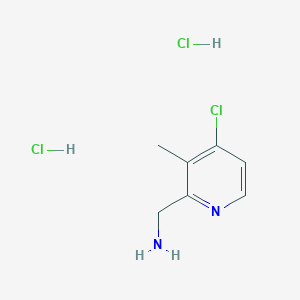
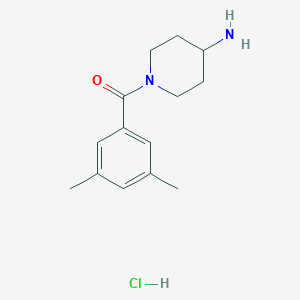

![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)
![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)

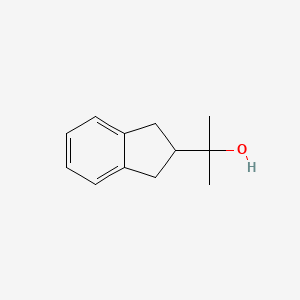
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)
